molecular formula C20H25N3O B14616729 N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-3-carboxamide CAS No. 58754-14-6

N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-3-carboxamide

Cat. No.: B14616729
CAS No.: 58754-14-6
M. Wt: 323.4 g/mol
InChI Key: DVBGSXLTCPPTBC-UHFFFAOYSA-N
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Description

N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-3-carboxamide is a complex organic compound that features a piperidine ring, a phenyl group, and a pyridine carboxamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-3-carboxamide typically involves multiple steps. One common approach starts with the esterification of nicotinic acid to yield an ester intermediate. This intermediate is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form a pyridine N-oxide. Subsequent nucleophilic substitution with trimethylsilyl cyanide (TMSCN) generates a cyano intermediate, which is finally reduced to the desired carboxamide using sodium and ammonium chloride in ethanol solution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts such as ruthenium or cobalt-based nanocatalysts can be employed for hydrogenation steps to improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like mCPBA.

    Reduction: Reduction reactions can convert nitriles to amines or carboxamides using reducing agents such as sodium and ammonium chloride.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: mCPBA in an organic solvent.

    Reduction: Sodium and ammonium chloride in ethanol.

    Substitution: Trimethylsilyl cyanide (TMSCN) in the presence of a base.

Major Products

The major products formed from these reactions include pyridine N-oxides, cyano intermediates, and the final carboxamide product.

Scientific Research Applications

N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperidine and pyridine moieties play crucial roles in binding to these targets, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide
  • N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide
  • N-(2-Methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide

Uniqueness

N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-3-carboxamide is unique due to its specific combination of a piperidine ring, a phenyl group, and a pyridine carboxamide moiety. This unique structure imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

58754-14-6

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

IUPAC Name

N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H25N3O/c1-23-14-5-4-9-18(23)12-11-16-7-2-3-10-19(16)22-20(24)17-8-6-13-21-15-17/h2-3,6-8,10,13,15,18H,4-5,9,11-12,14H2,1H3,(H,22,24)

InChI Key

DVBGSXLTCPPTBC-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CN=CC=C3

Origin of Product

United States

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